Boc-Nalpha-methyl-D-tryptophan
Overview
Description
Boc-Nalpha-methyl-D-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is methylated. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Nalpha-methyl-D-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of the Boc protection and methylation steps .
Chemical Reactions Analysis
Types of Reactions
Boc-Nalpha-methyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd-C) or nickel (Ni).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd-C, Ni
Substitution: TFA, hydrochloric acid (HCl)
Major Products
The major products formed from these reactions include deprotected amino acids, oxidized indole derivatives, and reduced tryptophan analogs .
Scientific Research Applications
Boc-Nalpha-methyl-D-tryptophan is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Serves as a building block for studying protein structure and function.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of Boc-Nalpha-methyl-D-tryptophan involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions during synthesis. The methylation at the alpha carbon enhances the compound’s reactivity and selectivity in peptide synthesis. The indole ring of tryptophan derivatives is known to participate in cation-π interactions, which are crucial for protein-protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Boc-tryptophan: Similar in structure but lacks the alpha-methyl group.
Nalpha-methyl-D-tryptophan: Similar but without the Boc protection.
Fmoc-Nalpha-methyl-D-tryptophan: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.
Uniqueness
Boc-Nalpha-methyl-D-tryptophan is unique due to its combination of Boc protection and alpha-methylation, which provides enhanced stability and reactivity compared to other tryptophan derivatives. This makes it particularly useful in peptide synthesis and other applications where selective reactivity is required .
Properties
IUPAC Name |
(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQCIKDAEIMMEU-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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